molecular formula C14H13ClFNO2S B2675241 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351622-54-2

2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2675241
CAS No.: 1351622-54-2
M. Wt: 313.77
InChI Key: JPHUHGSWPGTVSH-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxyethyl group attached to a thiophene ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multiple steps One common synthetic route starts with the chlorination and fluorination of benzene derivatives to introduce the chloro and fluoro substituentsThe final step involves the formation of the benzamide linkage under specific reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide stands out due to its unique combination of substituents and functional groups. Similar compounds include other benzamides with different substituents, such as this compound and this compound . The presence of the chloro, fluoro, and hydroxyethyl groups in this compound provides distinct chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c1-8-5-6-20-13(8)11(18)7-17-14(19)12-9(15)3-2-4-10(12)16/h2-6,11,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUHGSWPGTVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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